Enantiomeric Purity vs. Racemic Mixture for Chiral Synthesis
The target (3S,4R) enantiomer is the sole precursor to the active drug. The racemic trans-mixture (CAS 105812-73-5) would produce a 1:1 mixture of active and inactive enantiomers in the final API, failing regulatory requirements for enantiomeric purity (>99% ee) [1]. The target compound is supplied with defined stereochemistry, bypassing the need for costly and material-wasting chiral resolution [2].
| Evidence Dimension | Synthetic utility for paroxetine |
|---|---|
| Target Compound Data | Single (3S,4R) enantiomer |
| Comparator Or Baseline | Racemic trans-(4-phenylpiperidin-3-yl)methanol (CAS 105812-73-5) |
| Quantified Difference | 100% yield of active enantiomer vs. 50% from racemate |
| Conditions | Downstream synthesis of paroxetine |
Why This Matters
Procurement of the enantiomerically defined intermediate guarantees atom economy and eliminates the cost of a post-synthetic chiral resolution step, directly impacting cost-of-goods.
- [1] Devalina, R., & Anantha, N. (2013). Enantiomeric separation of paroxetine intermediates: A review. Chirality, 25(9), 539-551. View Source
- [2] US6833458B2 - Practical syntheses of chiral trans-3, 4-disubstituted piperidines and the intermediates. (2004). View Source
